Ethyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate
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Overview
Description
Ethyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate is an organic compound that features a tert-butyl group attached to a phenyl ring, an amino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate typically involves the esterification of the corresponding amino acid. One common method involves the reaction of (2R)-2-amino-3-(4-tert-butylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Ethyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active amino acid. These interactions can modulate various biochemical pathways and exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2R)-2-amino-3-phenylpropanoate: Lacks the tert-butyl group, resulting in different steric and electronic properties.
Ethyl (2R)-2-amino-3-(4-methylphenyl)propanoate: Contains a methyl group instead of a tert-butyl group, leading to different reactivity and biological activity.
Uniqueness
Ethyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with biological targets. This structural feature can enhance its stability and selectivity in various applications.
Properties
IUPAC Name |
ethyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-5-18-14(17)13(16)10-11-6-8-12(9-7-11)15(2,3)4/h6-9,13H,5,10,16H2,1-4H3/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAWVLJNTYJLKB-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC=C(C=C1)C(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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